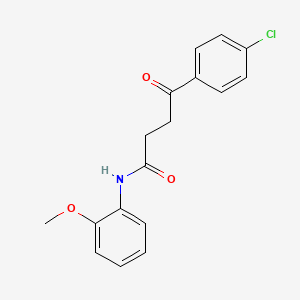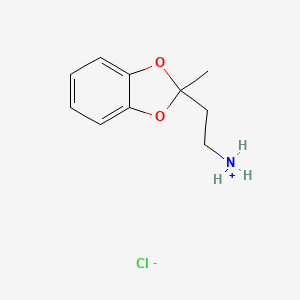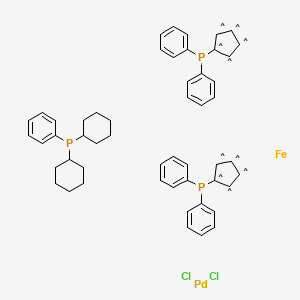
trans-Dichloro(1,1'-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium): is a complex organometallic compound. It is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound features a palladium center coordinated with two chlorine atoms and two phosphine ligands, one of which is 1,1’-bis(diphenylphosphino)ferrocene and the other is di-cyclohexyl(phenyl)phosphine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) typically involves the reaction of palladium(II) chloride with the respective phosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product. The general reaction can be represented as: [ \text{PdCl}_2 + \text{dppf} + \text{dcpp} \rightarrow \text{trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium)} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) undergoes various types of reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidative Addition: The palladium center can undergo oxidative addition with organic halides.
Reductive Elimination: The compound can facilitate reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Reagents: Organic halides, boronic acids, and other nucleophiles.
Conditions: Typically carried out in organic solvents such as toluene or THF, under inert atmosphere, and at elevated temperatures.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Chemistry: The compound is extensively used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: In biological and medicinal chemistry, the compound is used to synthesize complex molecules that can act as potential drugs or biological probes.
Industry: In the industrial sector, it is employed in the production of fine chemicals, polymers, and advanced materials. Its catalytic properties make it valuable for large-scale chemical manufacturing processes.
Mécanisme D'action
The mechanism by which trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) exerts its effects involves the coordination of the palladium center with the reactants, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new bonds and the transformation of substrates into desired products. The ferrocene moiety provides stability and enhances the catalytic activity of the compound.
Comparaison Avec Des Composés Similaires
Dichloro(1,1’-bis(diphenylphosphino)ferrocene)palladium(II): Similar structure but lacks the di-cyclohexyl(phenyl)phosphine ligand.
Dichloro(1,2-bis(diphenylphosphino)ethane)palladium(II): Contains a different phosphine ligand, 1,2-bis(diphenylphosphino)ethane.
Uniqueness: The presence of both 1,1’-bis(diphenylphosphino)ferrocene and di-cyclohexyl(phenyl)phosphine ligands in trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) provides unique steric and electronic properties. This enhances its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C52H55Cl2FeP3Pd |
|---|---|
Poids moléculaire |
1006.1 g/mol |
InChI |
InChI=1S/C18H27P.2C17H14P.2ClH.Fe.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1-14H;2*1H;;/q;;;;;;+2/p-2 |
Clé InChI |
BNRUDBMABDPDCP-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


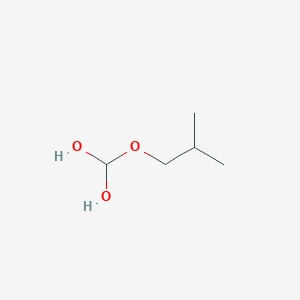
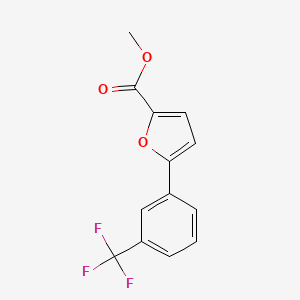
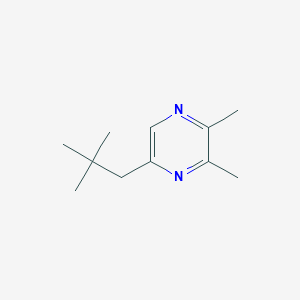
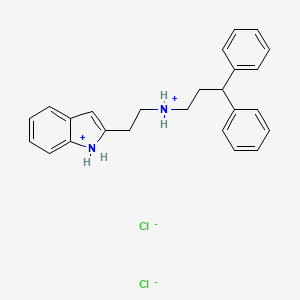

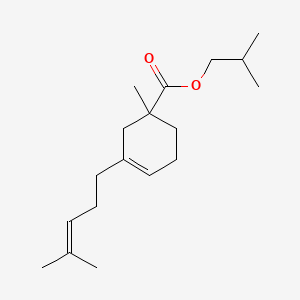
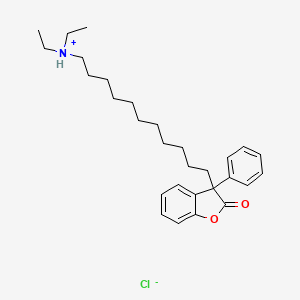

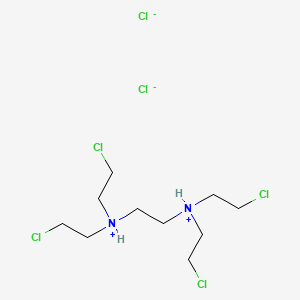
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)


